Betamethasone-17-valerate

Dermatology Psoriasis Clinical Trial

Betamethasone-17-valerate is a validated Class III topical corticosteroid reference for pharmaceutical R&D and dermatological trials. Over 100-fold more potent than betamethasone base, with well-characterized GR transactivation (IC50 5 nM in human epidermis), it is the benchmark for evaluating novel drug delivery systems and next-gen glucocorticoids. Its moderate atrophogenic profile—comparable to mometasone furoate—enables clinically relevant safety assessments. Superior efficacy versus calcipotriol (75% vs. 58% improvement) with better tolerability (8% vs. 26% irritation) sets a high bar for clinical endpoints.

Molecular Formula C27H37FO6
Molecular Weight 476.6 g/mol
Cat. No. B13397696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone-17-valerate
Molecular FormulaC27H37FO6
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
InChIInChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3
InChIKeySNHRLVCMMWUAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone-17-valerate for Topical Formulation R&D and Dermatological Research Procurement


Betamethasone-17-valerate is a medium-potency, halogenated (fluorinated) topical corticosteroid characterized by a valerate ester group at the C17 position, which enhances its lipophilicity and skin permeation while limiting systemic absorption [1]. It serves as a widely used reference standard in dermatological research and clinical practice for the treatment of corticosteroid-responsive dermatoses, including psoriasis and atopic dermatitis, and is classified among 'potent' (Class III) agents in established potency ranking systems [2].

Betamethasone-17-valerate Procurement: Why Simple Class Substitution Is Not Scientifically Justified


The anti-inflammatory potency, clinical efficacy, side effect profile, and even molecular signaling pathways of topical corticosteroids are exquisitely sensitive to specific molecular substitutions. Betamethasone-17-valerate, as a specific C17 monoester, occupies a distinct pharmacological niche relative to its C17,C21-dipropionate analog and other potent/very potent comparators like clobetasol-17-propionate and mometasone furoate [1]. Head-to-head studies demonstrate that these compounds are not interchangeable: their relative efficacy, atrophogenicity, and even receptor transactivation potency differ substantially, meaning that selection for research, formulation, or clinical application must be based on compound-specific evidence, not broad class membership [2].

Betamethasone-17-valerate Comparative Evidence: Quantitative Differentiation for Scientific and Procurement Decisions


Betamethasone-17-valerate vs. Calcipotriol in Scalp Psoriasis: Superior Clinical Clearance and Tolerability

In a multicenter, randomized, double-blind trial (n=474) comparing betamethasone-17-valerate 0.1% solution (1 mg/mL) to calcipotriol solution (50 μg/mL) for scalp psoriasis, betamethasone demonstrated a statistically significant advantage. At 4 weeks, 75% of patients in the betamethasone group achieved 'cleared' or 'markedly improved' status compared to only 58% in the calcipotriol group (P<0.001) [1]. Furthermore, the incidence of lesional/perilesional irritation—a key tolerability metric—was significantly lower for betamethasone (8%) than for calcipotriol (26%; P<0.001) [1].

Dermatology Psoriasis Clinical Trial

Betamethasone-17-valerate vs. Mometasone Furoate: Comparable Collagen Suppression but Distinct Vasoconstrictor Potency

Two key studies delineate the relationship between betamethasone-17-valerate and mometasone furoate (MF). In a human in vivo study of collagen synthesis (n=15), both agents reduced procollagen propeptide levels to a similar extent, indicating comparable atrophogenic potential [1]. However, a vasoconstrictor assay (n=12) found that 0.1% MF ointment and cream were 'superior in skin vasoconstrictive ability' to 0.12% betamethasone-17-valerate formulations [2]. This suggests that while their effects on dermal matrix remodeling may be parallel, their acute vascular potency differs.

Dermatology Skin Atrophy Pharmacodynamics

Betamethasone-17-valerate vs. Triamcinolone Acetonide: Higher Efficacy but More Pronounced Adrenal Suppression

A comparative clinical study evaluated 0.12% betamethasone-17-valerate ointment against 0.1% triamcinolone acetonide ointment in patients with psoriasis vulgaris and eczema. The betamethasone-17-valerate formulation demonstrated greater clinical efficacy; however, this was accompanied by a more pronounced inhibitory effect on the adrenocortical axis as measured by plasma corticosteroid levels and urinary 17-OHCS [1]. In a separate cohort of 10 patients, clinical evaluation showed marked improvement in 70% of cases, yet adrenocortical suppression was observed in 65% of these patients [2].

Dermatology Clinical Pharmacology Systemic Safety

Betamethasone-17-valerate vs. Prednicarbate: Higher Transactivation Potency but Greater Atrophogenicity

In a transfected COS-7 cell model, betamethasone-17-valerate exhibited greater transactivation potency at the glucocorticoid receptor than prednicarbate, dexamethasone, and prednisolone 17-ethylcarbonate, with concentration-response curves confirming its strong transcriptional activation [1]. However, in a 6-week double-blind clinical study on healthy human skin, betamethasone-17-valerate induced significantly greater skin thinning (a measure of atrophogenicity) than prednicarbate, with visible signs of atrophy/telangiectasia detected in 2 subjects on BMV but none on prednicarbate or vehicle [2].

Molecular Pharmacology Glucocorticoid Receptor Skin Atrophy

Betamethasone-17-valerate vs. Clobetasol-17-propionate and Betamethasone Dipropionate: Class-Based Potency Distinction

In a systematic study using the vasoconstriction assay and tuberculin-induced inflammation models, topical corticosteroids were categorized by potency. Betamethasone-17-valerate was employed as a 'potent' corticoid, whereas clobetasol-17-propionate and betamethasone-17,21-dipropionate were classified as 'very potent' [1]. This formal classification is supported by in vivo efficacy data: a double-blind trial found 0.05% betamethasone-17,21-dipropionate and 0.05% clobetasol propionate were both 'highly effective' with no statistical difference in efficacy between them (p>0.1), confirming they belong to a higher potency tier [2].

Dermatology Potency Classification Vasoconstrictor Assay

Betamethasone-17-valerate vs. Betamethasone Base: 100-fold Increase in Topical Vasoconstrictor Potency

The addition of the valerate ester at the C17 position dramatically alters the topical pharmacological profile of the betamethasone molecule. Studies on percutaneous absorption and vasoconstrictor activity demonstrate that while betamethasone-17-valerate (BV) and betamethasone base (B) penetrate the skin at the same rate, they differ by over 100-fold in terms of vasoconstrictor potency [1]. This indicates that the enhanced activity is not due to increased penetration but rather to a fundamental change in the molecule's interaction with the glucocorticoid receptor or its local metabolism.

Structure-Activity Relationship Topical Delivery Potency Enhancement

Betamethasone-17-valerate: Evidence-Based Research and Industrial Application Scenarios


Topical Formulation Development: Potent, Non-Superpotent Corticosteroid Reference Standard

For pharmaceutical scientists developing new topical corticosteroid formulations, betamethasone-17-valerate serves as an ideal reference compound for the 'potent' (medium-high potency) class, as defined by the vasoconstrictor assay [1]. Its well-characterized potency, which is over 100-fold greater than betamethasone base yet distinct from 'very potent' agents like clobetasol propionate [2], makes it a benchmark for evaluating the performance of novel formulations, vehicles, and drug delivery systems. Its moderate atrophogenic potential, comparable to mometasone furoate [3], provides a clinically relevant baseline for assessing local safety profiles in new chemical entities or generic products.

Dermatological Clinical Research: Efficacy and Tolerability Benchmark in Psoriasis and Eczema Trials

Betamethasone-17-valerate is a validated active comparator for clinical trials investigating novel therapies for psoriasis and atopic dermatitis. Its superior clinical efficacy over calcipotriol (75% vs. 58% marked improvement at 4 weeks) and significantly better local tolerability (8% vs. 26% irritation) [4] establish a high bar for both primary and secondary endpoints. In studies of novel immunomodulators, comparing against BMV allows researchers to contextualize the magnitude of clinical benefit and the side effect profile of their intervention against a known, potent topical corticosteroid standard.

In Vitro Glucocorticoid Receptor (GR) Pharmacology Studies

Betamethasone-17-valerate's high transactivation potency at the glucocorticoid receptor, demonstrated in cell-based assays to be greater than dexamethasone and prednicarbate [5], makes it a valuable tool for researchers studying GR-mediated transcriptional regulation and its downstream effects on inflammation and metabolism. Its strong GR binding (IC50 of 5 nM in human epidermis) [6] and robust transactivation provide a powerful positive control for investigating partial agonists, antagonists, or compounds with 'dissociated' properties that favor transrepression over transactivation. This is crucial for screening next-generation glucocorticoids with improved therapeutic indices.

Investigation of Corticosteroid-Induced Adverse Effects (Skin Atrophy and HPA Suppression)

Due to its well-documented side effect profile, betamethasone-17-valerate is an essential tool for research into the mechanisms of corticosteroid-induced skin atrophy and systemic HPA axis suppression. It reliably induces measurable skin thinning in human volunteer studies over 6 weeks [3] and can cause detectable adrenal suppression in a majority of treated patients (65%) [7]. This makes it a preferred positive control for evaluating the atrophogenic and systemic safety profiles of novel compounds, allowing for a direct, quantitative comparison of the benefit/risk ratio relative to an established agent with a known, non-ideal safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betamethasone-17-valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.